α-Anomer Selectivity Enhancement
In a direct comparative synthesis of Neu5Gcα(2→6)GalNAc disaccharide, the use of a Neu5Gc thioglycoside donor bearing acetoxyacetyl groups at O4 and O9 (structurally analogous to the peracetylated methyl ester) increased α-selectivity compared to the standard peracetate donor lacking this substitution pattern. The α-anomer yield rose from 39% to 69%, while the undesired β-anomer decreased from 32% to 8% [1].
| Evidence Dimension | Glycosylation α-anomer yield and α/β selectivity |
|---|---|
| Target Compound Data | α-anomer: 69% yield; β-anomer: 8% yield; α/β ratio: 8.6:1 |
| Comparator Or Baseline | Neu5Gc peracetate methyl ester β-ethylthioglycoside donor without O4/O9 acetoxyacetyl enhancement: α-anomer: 39% yield; β-anomer: 32% yield; α/β ratio: 1.2:1 |
| Quantified Difference | α-anomer yield increased by 30 percentage points (77% relative improvement); β-anomer reduced by 24 percentage points (75% relative reduction); α/β selectivity improved from 1.2:1 to 8.6:1 |
| Conditions | Sialylation of (3-trifluoroacetamidopropyl)-2-azido-2-deoxy-α-D-galactopyranoside with N-iodosuccinimide/trifluoromethanesulfonic acid promoter system |
Why This Matters
A 30-percentage-point increase in α-anomer yield directly translates to substantially higher isolated product quantity per synthetic batch and reduced chromatographic purification burden, which is a material procurement consideration for laboratories synthesizing Neu5Gc-containing glycans at scale.
- [1] Simeoni LA, Byramova NE, Bovin NV. Synthesis of disaccharide Neu5Gcα(2–6)GalNAcα as a spacer glycoside. Russ J Bioorg Chem. 2000;26(3):188-193. View Source
